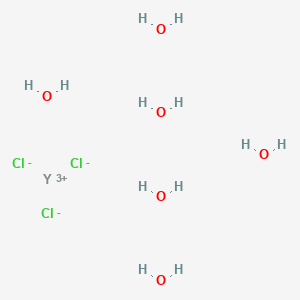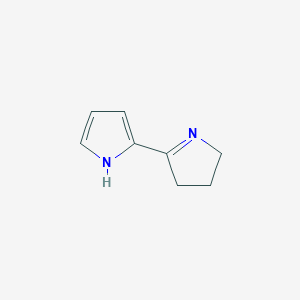
Acide 1-pentyl-1H-indole-3-carboxylique
Vue d'ensemble
Description
Le métabolite de l'indole-3-carboxylique PB-22 est un métabolite important du cannabinoïde synthétique PB-22. Les cannabinoïdes synthétiques sont une classe de composés qui imitent les effets des cannabinoïdes naturels présents dans le cannabis. Le PB-22, en particulier, est connu pour ses effets psychoactifs puissants et a été largement étudié pour ses voies métaboliques et ses propriétés toxicologiques .
Applications De Recherche Scientifique
PB-22 3-carboxyindole metabolite has several scientific research applications:
Mécanisme D'action
Target of Action
1-Pentyl-1H-indole-3-carboxylic acid is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that 1-pentyl-1H-indole-3-carboxylic acid may also interact with various targets.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 1-pentyl-1H-indole-3-carboxylic acid may interact with its targets to induce a range of biological changes.
Biochemical Pathways
Indole derivatives, including 1-pentyl-1H-indole-3-carboxylic acid, are synthesized from tryptophan via the intermediates indole-3-acetaldoxime and indole-3-acetonitrile
Pharmacokinetics
A related compound, pb-22, undergoes ester hydrolysis to yield a variety of metabolites . This suggests that 1-pentyl-1H-indole-3-carboxylic acid may undergo similar metabolic transformations, which could impact its bioavailability.
Result of Action
Indole derivatives are known to have diverse biological activities , suggesting that 1-pentyl-1H-indole-3-carboxylic acid may also have a range of effects at the molecular and cellular levels.
Action Environment
It is known that gut microbiota is involved in the bioconversion of indoles from tryptophan , suggesting that the gut microbiota could potentially influence the action of 1-pentyl-1H-indole-3-carboxylic acid.
Analyse Biochimique
Cellular Effects
Indole derivatives have been found to have a broad spectrum of biological activities . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Indole derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It has been found that the predominant metabolic pathway for PB-22, a related compound, was ester hydrolysis yielding a wide variety of (5-fluoro)pentylindole-3-carboxylic acid metabolites .
Dosage Effects in Animal Models
Indole derivatives have been found to have diverse biological activities, suggesting that they may have different effects at different dosages .
Metabolic Pathways
It has been found that the predominant metabolic pathway for PB-22, a related compound, was ester hydrolysis yielding a wide variety of (5-fluoro)pentylindole-3-carboxylic acid metabolites .
Transport and Distribution
Indole derivatives have been found to have diverse biological activities, suggesting that they may interact with various transporters or binding proteins .
Subcellular Localization
Indole derivatives have been found to have diverse biological activities, suggesting that they may be directed to specific compartments or organelles .
Méthodes De Préparation
Voies synthétiques et conditions de réaction : La synthèse du métabolite de l'indole-3-carboxylique PB-22 implique généralement l'hydrolyse du PB-22. La principale voie métabolique du PB-22 est l'hydrolyse des esters, qui produit une variété de métabolites de l'acide pentylindole-3-carboxylique . Les conditions de réaction comprennent souvent l'utilisation d'hépatocytes humains ou d'autres systèmes biologiques pour imiter les processus métaboliques dans le corps humain .
Méthodes de production industrielle : Le processus implique généralement l'utilisation de la spectrométrie de masse à haute résolution pour surveiller la formation du métabolite .
Analyse Des Réactions Chimiques
Types de réactions : Le métabolite de l'indole-3-carboxylique PB-22 subit plusieurs types de réactions chimiques, notamment :
Réduction : Bien que moins fréquentes, des réactions de réduction peuvent se produire, conduisant à la formation de métabolites réduits.
Substitution : Elle implique le remplacement d'un groupe fonctionnel par un autre, souvent observé dans les voies métaboliques des cannabinoïdes synthétiques.
Réactifs et conditions courants :
Agents oxydants : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Agents réducteurs : Le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont fréquemment utilisés.
Réactifs de substitution : Les agents halogénants tels que le chlore ou le brome peuvent être utilisés pour les réactions de substitution.
Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent l'hydroxypentyl-PB-22, l'acide pentanoïque PB-22 et d'autres métabolites oxydés .
4. Applications de la recherche scientifique
Le métabolite de l'indole-3-carboxylique PB-22 présente plusieurs applications de recherche scientifique :
5. Mécanisme d'action
Le mécanisme d'action du métabolite de l'indole-3-carboxylique PB-22 implique son interaction avec les récepteurs cannabinoïdes dans le corps. Les cannabinoïdes synthétiques, y compris le PB-22, sont des agonistes des récepteurs cannabinoïdes CB1 et CB2 . La liaison du PB-22 à ces récepteurs entraîne l'activation de diverses voies de signalisation, ce qui se traduit par ses effets psychoactifs. Le métabolite lui-même est un produit de la tentative de l'organisme de décomposer et d'éliminer le composé parent .
Composés similaires :
5F-PB-22 : Ce composé est un analogue fluoré du PB-22 et subit des voies métaboliques similaires.
XLR-11 : Un autre cannabinoïde synthétique présentant une structure et un profil métabolique similaires.
Unicité du métabolite de l'indole-3-carboxylique PB-22 : Le métabolite de l'indole-3-carboxylique PB-22 est unique en raison de sa voie métabolique spécifique impliquant l'hydrolyse des esters et l'oxydation. Cela se traduit par un ensemble distinct de métabolites qui peuvent être utilisés comme biomarqueurs pour la détection de l'ingestion de PB-22 .
Comparaison Avec Des Composés Similaires
5F-PB-22: This compound is a fluorinated analog of PB-22 and undergoes similar metabolic pathways.
XLR-11: Another synthetic cannabinoid with a similar structure and metabolic profile.
UR-144: Shares structural similarities with PB-22 and undergoes comparable metabolic reactions.
Uniqueness of PB-22 3-Carboxyindole Metabolite: PB-22 3-carboxyindole metabolite is unique due to its specific metabolic pathway involving ester hydrolysis and oxidation. This results in a distinct set of metabolites that can be used as biomarkers for the detection of PB-22 intake .
Propriétés
IUPAC Name |
1-pentylindole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c1-2-3-6-9-15-10-12(14(16)17)11-7-4-5-8-13(11)15/h4-5,7-8,10H,2-3,6,9H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAPJUNILBCTRIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C=C(C2=CC=CC=C21)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101024523 | |
| Record name | 1-Pentyl-1H-indole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101024523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
727421-73-0 | |
| Record name | 1-Pentyl-1H-indole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101024523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How was 1-pentyl-1H-indole-3-carboxylic acid identified in the research?
A1: 1-pentyl-1H-indole-3-carboxylic acid was identified as a major metabolite of two synthetic cannabinoids, quinolin-8-yl 1-pentyl-(1H-indole)-3-carboxylate (QUPIC) and quinolin-8-yl 1-(5-fluoropentyl)-(1H-indole)-3-carboxylate (5F-QUPIC), during in vitro metabolism studies using human liver microsomes. [] The researchers employed reversed-phase chromatography and mass spectrometry to analyze the metabolic products. They observed that both QUPIC and 5F-QUPIC primarily underwent a cleavage reaction, yielding 1-pentyl-1H-indole-3-carboxylic acid and 1-(5-fluoropentyl)-1H-indole-3-carboxylic acid, respectively. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
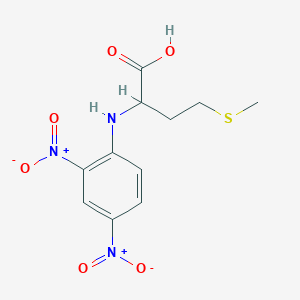
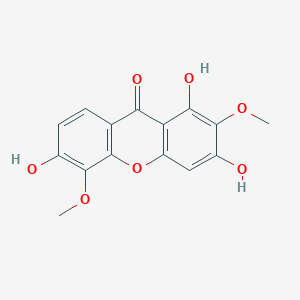



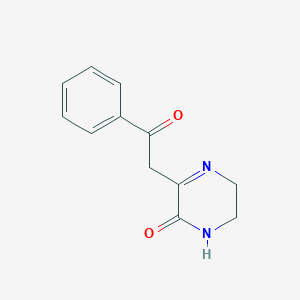

![(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31R,32R,33R,34R,35R,36R,37R,38R,39R,40R,41R,42R)-5,10,15,20,25-pentakis(hydroxymethyl)-30-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane-31,32,33,34,35,36,37,38,39,40,41,42-dodecol](/img/structure/B158578.png)


![[(1R,2R,3R,4S,5S,7S,9S,10R,11R,14S)-2,3,5,10-Tetraacetyloxy-4,14,15,15-tetramethyl-8-methylidene-13-oxo-7-tetracyclo[9.3.1.01,9.04,9]pentadecanyl] (E)-3-phenylprop-2-enoate](/img/structure/B158583.png)

